molecular formula C14H26O B1614791 1-Cyclododecylethanone CAS No. 28925-00-0

1-Cyclododecylethanone

Cat. No.: B1614791
CAS No.: 28925-00-0
M. Wt: 210.36 g/mol
InChI Key: FTPUBZGARRXJIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclododecylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclododecane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclododecylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclododecylethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclododecylethanone exerts its effects depends on the specific application. In chemical reactions, the ketone group acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

    Cyclododecanone: Similar structure but lacks the ethanone moiety.

    Cyclododecylmethanol: Contains a hydroxyl group instead of a ketone.

    Cyclododecylmethyl ketone: Similar but with a different alkyl group attached to the ketone.

Uniqueness: 1-Cyclododecylethanone is unique due to the presence of both a cyclododecyl group and an ethanone moiety, which imparts distinct chemical and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

CAS No.

28925-00-0

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-cyclododecylethanone

InChI

InChI=1S/C14H26O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3

InChI Key

FTPUBZGARRXJIM-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCCCCCCCCC1

Canonical SMILES

CC(=O)C1CCCCCCCCCCC1

28925-00-0

Origin of Product

United States

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